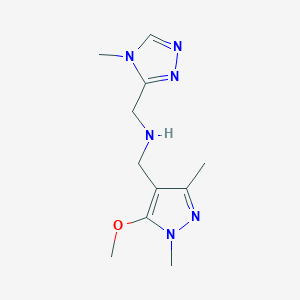
1-(5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)-N-((4-methyl-4h-1,2,4-triazol-3-yl)methyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)-N-((4-methyl-4h-1,2,4-triazol-3-yl)methyl)methanamine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with methoxy and dimethyl groups, and a triazole ring linked via a methanamine bridge. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in organic chemistry and related disciplines.
准备方法
The synthesis of 1-(5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)-N-((4-methyl-4h-1,2,4-triazol-3-yl)methyl)methanamine typically involves multi-step organic reactions. The synthetic route may start with the formation of the pyrazole ring through cyclization reactions involving hydrazines and diketones. The methoxy and dimethyl substitutions are introduced through subsequent alkylation and methylation reactions. The triazole ring is synthesized separately, often via cycloaddition reactions involving azides and alkynes. Finally, the two rings are connected through a methanamine bridge using reductive amination or similar coupling reactions. Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
1-(5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)-N-((4-methyl-4h-1,2,4-triazol-3-yl)methyl)methanamine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carbonyl-containing derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding alcohols or amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form larger, more complex molecules.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, catalysts like palladium or copper, and varying temperatures and pressures depending on the specific reaction.
科学研究应用
1-(5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)-N-((4-methyl-4h-1,2,4-triazol-3-yl)methyl)methanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Potential pharmaceutical applications include its use as a lead compound in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific chemical or physical properties, such as polymers or coatings.
作用机制
The mechanism of action of 1-(5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)-N-((4-methyl-4h-1,2,4-triazol-3-yl)methyl)methanamine depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s structural features.
相似化合物的比较
Similar compounds to 1-(5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)-N-((4-methyl-4h-1,2,4-triazol-3-yl)methyl)methanamine include other pyrazole and triazole derivatives. These compounds share structural similarities but may differ in their substituents and overall reactivity. For example:
1-(3,5-Dimethyl-1h-pyrazol-4-yl)-N-((4-methyl-4h-1,2,4-triazol-3-yl)methyl)methanamine: Similar structure but lacks the methoxy group.
1-(5-Methoxy-1h-pyrazol-4-yl)-N-((4-methyl-4h-1,2,4-triazol-3-yl)methyl)methanamine: Similar structure but lacks the dimethyl groups.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
属性
分子式 |
C11H18N6O |
|---|---|
分子量 |
250.30 g/mol |
IUPAC 名称 |
1-(5-methoxy-1,3-dimethylpyrazol-4-yl)-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C11H18N6O/c1-8-9(11(18-4)17(3)15-8)5-12-6-10-14-13-7-16(10)2/h7,12H,5-6H2,1-4H3 |
InChI 键 |
TWYSQPJIWWQLLF-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=C1CNCC2=NN=CN2C)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3,4-dimethoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14915618.png)
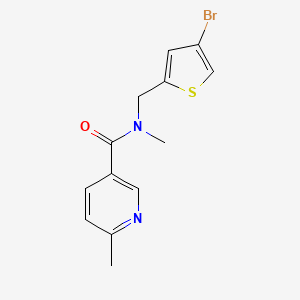
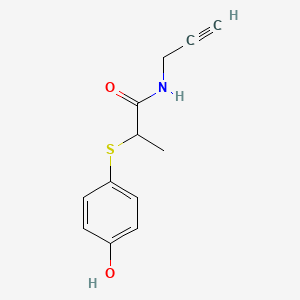
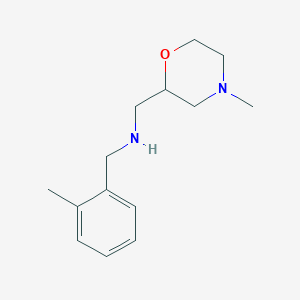


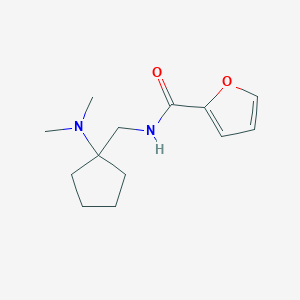
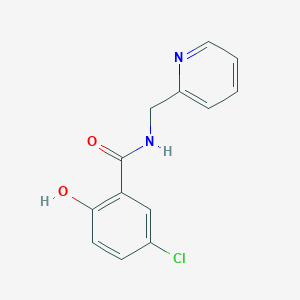
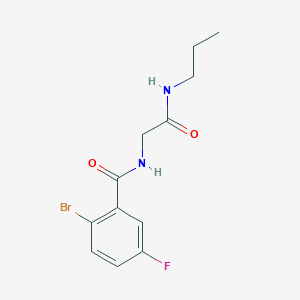
![1-{1-[(4-chlorophenyl)methyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B14915686.png)
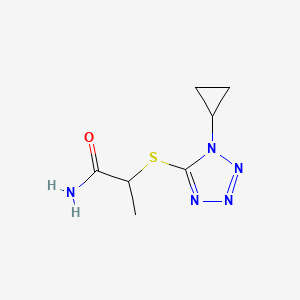


![Methyl 4,5-dimethoxy-2-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B14915710.png)
